Levomefolate Calcium

Content Navigation

Standard folic acid requires hepatic conversion and fails in MTHFR-mutated populations, while amorphous folate salts degrade rapidly. Levomefolate Calcium (L-5-MTHF Ca) offers a stable, directly bioavailable alternative. • Directly active, bypassing DHFR; effective for all genotypes. • Crystalline Type I form ensures oxidative stability during tableting and storage. • Zero UMFA risk; 0.451 mg equals 0.4 mg folic acid.

CAS Number

Product Name

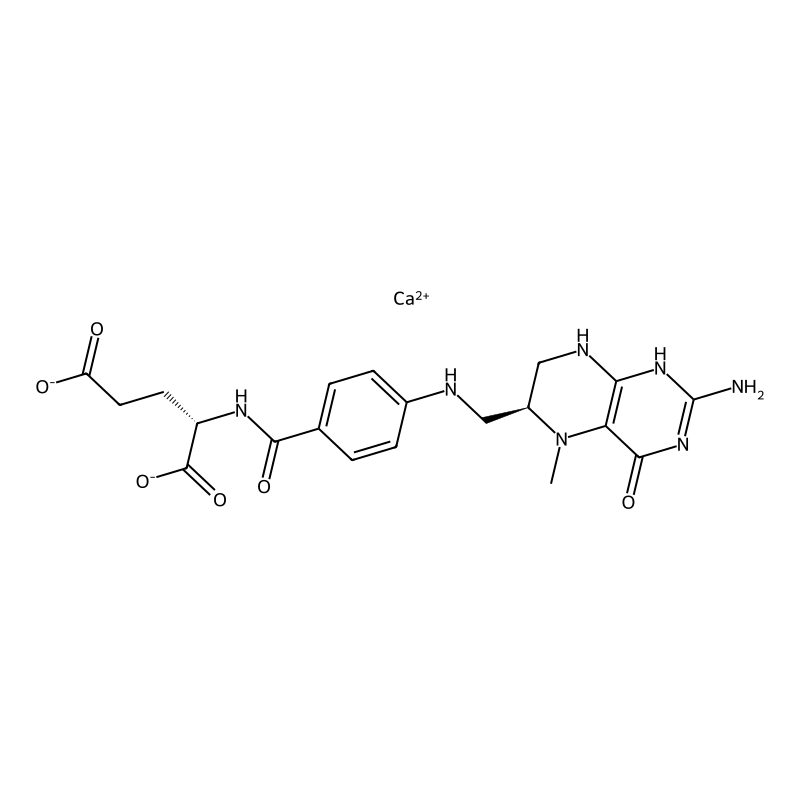

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Levomefolate Calcium (CAS 151533-22-1), the calcium salt of L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active, naturally circulating form of folate [1]. Unlike synthetic folic acid, which functions as a prodrug requiring multi-step hepatic reduction via the dihydrofolate reductase (DHFR) enzyme, levomefolate calcium is directly absorbed and utilized by the human body [2]. In industrial and pharmaceutical procurement, it is selected for its Type I crystalline structure, which resolves the oxidative degradation inherent to amorphous folates. This compound serves as the benchmark active pharmaceutical ingredient (API) for premium prenatal vitamins, medical foods, and combination oral contraceptives, offering a precise equimolar substitution ratio (0.451 mg levomefolate calcium equals 0.4 mg folic acid) while bypassing common genetic metabolic bottlenecks[1].

Research Fit

Directly usable 5-MTHF cofactor for one-carbon metabolism studies

USP-grade standard supports method development and quantification workflows

Reported to bypass DHFR/MTHFR steps; may reduce folate-status variability in research cohorts

Substituting Levomefolate Calcium with synthetic folic acid, racemic 5-MTHF, or amorphous folate salts introduces critical failures in both pharmacokinetics and manufacturing stability. Folic acid substitution fails in the demographic carrying MTHFR gene polymorphisms, leading to reduced clinical efficacy and the accumulation of Unmetabolized Folic Acid (UMFA), which can mask vitamin B12 deficiency[2]. On the manufacturing side, substituting the crystalline calcium salt with amorphous calcium or glucosamine salts drastically reduces shelf-life; amorphous forms are highly susceptible to thermal and oxidative degradation, requiring the addition of stabilizers like cysteine or strict inert-atmosphere processing [1]. Consequently, procurement must specify the crystalline calcium salt to ensure both patient bioavailability and stability during standard tableting and granulation workflows.

Substitution Risk

Folic acid requires two enzymatic reductions; folate delivery may be limited in MTHFR variant models.

Calcium folinate contains 50% inactive (6R) isomer, which may compete for cellular uptake and alter active folate exposure.

Other reduced folates typically exhibit lower storage stability; lot-to-lot consistency may shift in long-term studies.

Solid-State Stability and Resistance to Oxidative Degradation

The Type I crystalline form of Levomefolate Calcium demonstrates measurable stability advantages over amorphous alternatives [1]. In comparative 90-day HPLC content assays, the crystalline calcium salt maintained structural integrity and potency, whereas amorphous 5-MTHF calcium and glucosamine salts exhibited susceptibility to thermal and oxidative degradation [1]. Amorphous forms require strict inert environments or the co-formulation of stabilizing agents (such as cysteine) to prevent rapid oxidation upon air exposure, making the crystalline calcium salt the more robust choice for standard manufacturing workflows.

| Evidence Dimension | Oxidative and thermal stability in solid state |

| Target Compound Data | Maintains potency over 90-day testing without specialized stabilizers |

| Comparator Or Baseline | Amorphous 5-MTHF calcium and glucosamine salts |

| Quantified Difference | Amorphous forms undergo rapid oxidative degradation upon oxygen exposure requiring cysteine stabilization, whereas the crystalline calcium salt remains stable |

| Conditions | 90-day physical appearance and HPLC content assay under ambient and accelerated conditions |

Eliminates the need for costly inert-gas manufacturing environments and complex stabilizer formulations during standard wet granulation and tableting.

Bioavailability and UMFA Elimination in MTHFR Polymorphisms

Levomefolate Calcium bypasses the DHFR and MTHFR enzymatic pathways, providing direct systemic absorption[1]. Clinical pharmacokinetic studies reveal that in individuals with the homozygous C677T MTHFR mutation, L-5-MTHF achieves 100% higher bioavailability compared to synthetic folic acid[1]. Furthermore, high-dose folic acid supplementation (>1000 mcg) results in the accumulation of Unmetabolized Folic Acid (UMFA) in the bloodstream in nearly 80% of the population, whereas equimolar administration of Levomefolate Calcium generates zero UMFA [1].

| Evidence Dimension | Systemic bioavailability and metabolic byproduct generation |

| Target Compound Data | Direct portal absorption yielding 0 nmol/L UMFA |

| Comparator Or Baseline | Synthetic Folic Acid |

| Quantified Difference | 100% higher bioavailability in C677T mutation carriers; complete elimination of UMFA accumulation compared to high-dose folic acid |

| Conditions | Oral administration with pharmacokinetic monitoring of plasma folate and UMFA levels |

Justifies the procurement cost for prenatal and cardiovascular formulations by guaranteeing efficacy in the demographic unable to metabolize standard folic acid.

Multi-API Matrix Compatibility and Bioequivalence

Levomefolate Calcium exhibits chemical inertness when co-formulated with sensitive active pharmaceutical ingredients[1]. In a 24-week randomized crossover trial evaluating a multi-API oral contraceptive, the co-administration of 0.451 mg levomefolate calcium with ethinylestradiol and drospirenone resulted in geometric mean ratios (GMRs) and 90% confidence intervals for AUC and Cmax that fell strictly within the 80.00-125.00% bioequivalence limits[1]. The presence of the calcium folate salt did not alter the absorption kinetics or degrade the steroid hormones.

| Evidence Dimension | Pharmacokinetic stability in multi-API matrices |

| Target Compound Data | 0.451 mg Levomefolate Calcium co-formulated with steroid hormones |

| Comparator Or Baseline | Single-API administration of the respective hormones |

| Quantified Difference | 90% CIs for AUC and Cmax remained entirely within the 80.00-125.00% regulatory bioequivalence range, indicating zero cross-reactivity |

| Conditions | 24-week randomized, open-label, crossover bioequivalence trial in healthy women |

Validates the compound as a non-reactive ingredient for combination drug products, reducing formulation risk for multi-active tablets.

Premium Prenatal and Maternal Health Supplements

Directly leveraging its 100% higher bioavailability in MTHFR-mutated populations and zero UMFA generation, Levomefolate Calcium is procured for high-end prenatal vitamins [2]. It ensures reliable neural tube defect prophylaxis regardless of the mother's genetic metabolic capacity.

Combination Oral Contraceptives

Supported by its proven bioequivalence and inertness in multi-API matrices, the crystalline calcium salt is utilized in folate-fortified oral contraceptives[1]. It allows manufacturers to compress the folate alongside sensitive steroid hormones (like ethinylestradiol) without degrading the primary contraceptive efficacy.

Medical Foods for Cardiovascular Health

Because it directly supplies the active methyl donor without requiring hepatic conversion, this compound is procured for medical foods aimed at reducing plasma homocysteine levels [2]. Its high solid-state stability ensures a long shelf-life for these specialized therapeutic formulations.

Application Fit

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Use Classification

Food Additives -> NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes

Prinz-Langhebohi, R.: et al., Br. J. Pharmac., 158, 2014 (2009); Wright, A. et al.: Brit, J. Nutrit., 103, 724 (2010);

Explore Compound Types